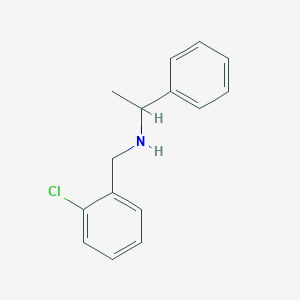

(2-Chlorobenzyl)(1-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to (2-Chlorobenzyl)(1-phenylethyl)amine often involves catalytic asymmetric methods. For instance, a three-step procedure has been developed for the synthesis of 2-arylpropionic acids and 1-arylethyl amines, starting from vinyl arenes. This process includes an asymmetric hydrovinylation reaction yielding excellent enantioselectivities and regioselectivities. The products from these reactions can be further transformed into valuable 1-arylethyl amines through oxidative degradation followed by Curtius or Schmidt rearrangements, showcasing a prototypical primary amine with an alpha-chiral tertiary N-alkyl group in very good yields (Smith & RajanBabu, 2009).

Molecular Structure Analysis

Although specific analyses on the molecular structure of (2-Chlorobenzyl)(1-phenylethyl)amine are not directly highlighted in the searched papers, related compounds exhibit interesting structural features. These structures often serve as intermediates in the synthesis of biologically active compounds and can undergo various chemical transformations, reflecting the versatile nature of their molecular frameworks.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (2-Chlorobenzyl)(1-phenylethyl)amine utilize their functional groups to create complex molecules. For example, reactions with phenyl chlorothionoformate allow for the efficient synthesis of isothiocyanates from amines, showcasing the reactivity of amine groups in such compounds (Li et al., 2013). This reactivity can be tailored for the synthesis of various functionalized organic compounds, indicating the broad utility of such amines in organic synthesis.

Physical Properties Analysis

The physical properties of (2-Chlorobenzyl)(1-phenylethyl)amine and related compounds are often influenced by their molecular structure. While specific data on the compound might not be readily available, the physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding its behavior in different chemical contexts.

Chemical Properties Analysis

The chemical properties of (2-Chlorobenzyl)(1-phenylethyl)amine, including its reactivity with other chemical agents, stability under various conditions, and its potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry. Studies on related compounds reveal a wealth of chemical reactions, such as asymmetric synthesis, that provide insight into the chemical behavior of such amines (Boggs et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

One notable application involves the use of (2-Chlorobenzyl)(1-phenylethyl)amine derivatives in the synthesis of complex molecules. For instance, the synthesis and reactivity towards carbon monoxide of optically active ortho-cyclopalladated imines derived from (R)-1-phenylethyl-benzylidene-amine have been explored. These compounds have been used to produce key organic intermediates, demonstrating the role of these amines in facilitating complex synthesis reactions and potentially aiding in the development of new pharmaceuticals and materials (Albert et al., 2007).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJSCRCNLVTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373885 |

Source

|

| Record name | AN-329/15537194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorobenzyl)-(1-phenylethyl)amine | |

CAS RN |

13541-05-4 |

Source

|

| Record name | AN-329/15537194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)